molecular formula C7H11Cl2N3O2 B6225386 (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride CAS No. 2768300-47-4

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Cat. No. B6225386
CAS RN: 2768300-47-4
M. Wt: 240.1
InChI Key:
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Description

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, commonly known as PPA-DHC, is an important compound used in various scientific and medical research applications. It is a derivative of an amino acid, which is an essential building block for proteins. PPA-DHC has been studied extensively for its biochemical and physiological effects and its potential applications. We will also discuss potential future directions for research into PPA-DHC.

Scientific Research Applications

PPA-DHC has been studied extensively for its potential applications in various scientific and medical research applications. It has been used as a biochemical reagent, a pharmacological tool, and a biochemical marker. It has also been used to study the structure and function of proteins, as well as the effects of drugs on the body.

Mechanism of Action

PPA-DHC is known to interact with a variety of proteins in the body. It binds to proteins in the cytoplasm and nucleus, and it can also interact with DNA. Its interaction with proteins is believed to be important for its biochemical and physiological effects.
Biochemical and Physiological Effects
PPA-DHC has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of certain genes, and it has been shown to have an anti-inflammatory effect. It has also been shown to have an effect on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

PPA-DHC has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable at room temperature. It is also non-toxic and does not cause any significant side effects. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research into PPA-DHC. One area of research is to investigate its potential therapeutic applications. It could be used to treat a variety of conditions, such as inflammation, cancer, and neurological disorders. Another area of research is to explore its potential as a biomarker for diagnosing and monitoring diseases. Additionally, further research into its mechanism of action could help to identify new therapeutic targets. Finally, research into its synthesis method could lead to more efficient and cost-effective methods of production.

Synthesis Methods

PPA-DHC can be synthesized using a variety of methods. One of the most common methods is a condensation reaction between 2-amino-3-pyrimidinol and propanoic acid, which is catalyzed by an acid. This reaction produces the desired product, PPA-DHC, as well as some side products, such as water and carbon dioxide. Other methods, such as the use of a Grignard reagent, can also be used to synthesize PPA-DHC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride involves the reaction of pyrimidine-4-carboxylic acid with (S)-2-amino-3-bromopropanoic acid, followed by reduction and salt formation.", "Starting Materials": [ "Pyrimidine-4-carboxylic acid", "(S)-2-amino-3-bromopropanoic acid", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrimidine-4-carboxylic acid is reacted with (S)-2-amino-3-bromopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid.", "Step 2: The resulting product is then reduced using sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then reacted with hydrochloric acid to form the dihydrochloride salt of (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid." ] }

CAS RN

2768300-47-4

Product Name

(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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